molecular formula C15H15NO3 B3389419 3,5-Dimethyl-4-(pyridin-3-ylmethoxy)benzoic acid CAS No. 926230-66-2

3,5-Dimethyl-4-(pyridin-3-ylmethoxy)benzoic acid

Cat. No. B3389419
CAS RN: 926230-66-2
M. Wt: 257.28 g/mol
InChI Key: MPXYDASDOGSCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-4-(pyridin-3-ylmethoxy)benzoic acid is a chemical compound with the molecular formula C15H15NO3 and a molecular weight of 257.28 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethyl-4-(pyridin-3-ylmethoxy)benzoic acid consists of a benzoic acid core with two methyl groups at the 3 and 5 positions, a methoxy group at the 4 position, and a pyridin-3-ylmethyl group also attached to the 4 position .


Physical And Chemical Properties Analysis

3,5-Dimethyl-4-(pyridin-3-ylmethoxy)benzoic acid has a predicted melting point of 164.51°C and a predicted boiling point of approximately 434.3°C at 760 mmHg . The compound has a predicted density of approximately 1.2 g/cm3 and a predicted refractive index of n20D 1.59 .

Safety and Hazards

3,5-Dimethyl-4-(pyridin-3-ylmethoxy)benzoic acid should be handled with care. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation if inhaled . In case of contact with skin or eyes, wash immediately with plenty of water. If swallowed, rinse mouth and seek medical attention . It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

3,5-dimethyl-4-(pyridin-3-ylmethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-6-13(15(17)18)7-11(2)14(10)19-9-12-4-3-5-16-8-12/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXYDASDOGSCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC2=CN=CC=C2)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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